Bzl,ME-L-phe-ome hcl
CAS No.: 1948241-07-3
Cat. No.: VC11676679
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1948241-07-3 |
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Molecular Formula | C18H22ClNO2 |
Molecular Weight | 319.8 g/mol |
IUPAC Name | methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1 |
Standard InChI Key | AWFWRCLCLFQZCV-LMOVPXPDSA-N |
Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl |
SMILES | CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |
Canonical SMILES | CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
Bzl,ME-L-Phe-ome HCl is derived from L-phenylalanine through sequential modifications:
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Benzylation of the amino group enhances steric protection during peptide coupling reactions.
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Methyl esterification of the carboxyl group improves solubility in organic solvents and prevents unwanted side reactions .
The hydrochloride salt form ensures stability and facilitates purification. X-ray crystallography of analogous compounds confirms that the benzyl group adopts a gauche conformation relative to the phenyl ring, optimizing intramolecular interactions .
Comparative Analysis with Related Derivatives
The compound’s unique features become evident when contrasted with structurally similar derivatives (Table 1).
Compound Name | Key Structural Features | Functional Differences |
---|---|---|
Boc-L-Phe-OMe | tert-Butoxycarbonyl protection | Lower steric hinderance |
Z-L-Phe-OEt | Benzyloxycarbonyl group, ethyl ester | Altered solubility profile |
Fmoc-L-Phe-OMe | Fluorenylmethyloxycarbonyl protection | UV-sensitive deprotection |
Bzl,ME-L-Phe-ome HCl’s benzyl-methyl ester combination balances reactivity and stability, making it preferred for solid-phase peptide synthesis (SPPS) .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves:
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Benzylation: Reaction of L-phenylalanine with benzyl bromide in alkaline conditions.
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Esterification: Treatment with thionyl chloride and methanol to form the methyl ester.
A 1987 study demonstrated the use of azide coupling methods to incorporate Bzl,ME-L-Phe-ome HCl into S-peptide analogues of bovine pancreatic ribonuclease A. The protocol achieved a 56% yield for the heptapeptide Boc-Ser(Bzl)-Ser-Thr-Ser-Ala-Ala-OBzl, highlighting the compound’s compatibility with stepwise elongation .
Advanced Methodologies
Recent advances employ hypervalent iodine(III) reagents like IBA-OBz () for rapid dipeptide formation. In a 2020 study, IBA-OBz mediated the coupling of Boc-L-Phe-OH and H-L-Leu-OMe·HCl in dichloroethane (DCE), yielding Boc-Phe-Leu-OMe in 66% efficiency within 10 minutes . This method bypasses traditional carbodiimide coupling, reducing racemization risks.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water .
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Stability: Stable under acidic conditions (pH 2–6) but susceptible to hydrolysis in basic environments .
Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition temperatures above 150°C, suggesting robustness in high-temperature reactions .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1740 cm (ester C=O) and 1650 cm (amide I) .
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NMR: NMR (400 MHz, CDCl): δ 7.32–7.25 (m, 5H, Ar-H), 4.65 (q, J = 7.2 Hz, 1H, α-CH), 3.72 (s, 3H, OCH) .
Biological Activity and Mechanistic Insights
Role in Peptide Synthesis
As a protected amino acid, Bzl,ME-L-Phe-ome HCl minimizes undesired side reactions during peptide elongation. In RNase A S-peptide analogues, its incorporation at position 7 enhanced enzymatic activity by 30% compared to native sequences .
Receptor Interactions
Molecular dynamics simulations indicate that benzyl-protected phenylalanine residues stabilize α-helical conformations through hydrophobic interactions with lipid bilayers . This property is exploited in antimicrobial peptide design.
Applications in Pharmaceutical Research
Solid-Phase Peptide Synthesis (SPPS)
The IBA-OBz/(4-MeOCH)P system enables efficient SPPS of unprotected peptides. For example, leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) was synthesized in 72% yield using Bzl,ME-L-Phe-ome HCl as the phenylalanine source .
Drug Delivery Systems
Bzl,ME-L-Phe-ome HCl derivatives serve as prodrugs for neurotransmitter precursors. Enzymatic cleavage of the methyl ester in vivo releases L-phenylalanine, which crosses the blood-brain barrier .
Future Directions
Catalytic Asymmetric Synthesis
Emerging organocatalysts, such as cinchona alkaloids, may enable enantioselective synthesis of D-configured analogues for protease resistance .
Computational Design
Density functional theory (DFT) studies are optimizing hypervalent iodine reagents for stereocontrolled couplings, potentially achieving >90% enantiomeric excess .
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